molecular formula C15H18OP+ B12693132 3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether CAS No. 73376-65-5

3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether

Cat. No.: B12693132
CAS No.: 73376-65-5
M. Wt: 245.28 g/mol
InChI Key: MUVAEEJLQZKZOE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether is a complex organic compound that belongs to the class of phosphindoles. These compounds are characterized by the presence of a phosphorus atom within a heterocyclic ring structure. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether typically involves multi-step organic reactions. A common approach might include:

    Formation of the Phosphindole Core: This can be achieved through cyclization reactions involving phosphorus-containing precursors.

    Introduction of the Dimethyl Groups: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Ether Formation:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.

    Purification Techniques: Methods such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form phosphine oxides.

    Reduction: Reaction with reducing agents to modify the phosphorus oxidation state.

    Substitution: Nucleophilic or electrophilic substitution reactions at the phosphorus atom or the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Possible applications in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Participating in Redox Reactions: Influencing cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    Phosphindole Derivatives: Compounds with similar phosphorus-containing heterocyclic structures.

    Phosphine Oxides: Oxidized forms of phosphindoles.

    Phosphorus-Containing Ligands: Used in coordination chemistry and catalysis.

Uniqueness

3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether is unique due to its specific substitution pattern and the presence of the methyl ether group, which may confer distinct chemical and biological properties compared to other phosphindole derivatives.

Properties

CAS No.

73376-65-5

Molecular Formula

C15H18OP+

Molecular Weight

245.28 g/mol

IUPAC Name

7-methoxy-3,3-dimethyl-4,5-dihydrobenzo[e]phosphindol-3-ium

InChI

InChI=1S/C15H18OP/c1-16-12-5-6-13-11(10-12)4-7-15-14(13)8-9-17(15,2)3/h5-6,8-10H,4,7H2,1-3H3/q+1

InChI Key

MUVAEEJLQZKZOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)[P+](C=C3)(C)C

Origin of Product

United States

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